molecular formula C15H13BrF3N3O B2779373 3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine CAS No. 2380174-28-5

3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2779373
CAS No.: 2380174-28-5
M. Wt: 388.188
InChI Key: CRTTWIAEVFUYQD-UHFFFAOYSA-N
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Description

3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of bromine, pyridine, azetidine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process may also involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.

Scientific Research Applications

3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to the presence of the azetidine ring and trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O/c16-13-4-11(15(17,18)19)5-21-14(13)22-7-10(8-22)9-23-12-2-1-3-20-6-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTTWIAEVFUYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Br)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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